2-Cyano-5-hydroxy-N,N-dimethylbenzamide
Description
Contextualization within the Benzamide (B126) Class of Organic Compounds
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. mdpi.comresearcher.life This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceutical agents. nih.gov The versatility of the benzamide scaffold allows for the introduction of various substituents onto the benzene ring, which can significantly modulate the compound's physical, chemical, and biological properties.
Table 1: General Properties of the Benzamide Class
| Property | Description |
| Core Structure | A benzene ring bonded to a carboxamide functional group (-C(=O)NHR). |
| Pharmaceutical Relevance | Found in a wide array of drugs with diverse therapeutic actions. |
| Synthetic Accessibility | The benzamide scaffold is readily synthesized and modified. |
| Structural Versatility | The aromatic ring can be functionalized with various substituents to tune its properties. |
Significance of Cyano and Hydroxy Substituents in Aromatic Amides for Research
The presence of both a cyano (-C≡N) and a hydroxyl (-OH) group on the benzamide ring of 2-Cyano-5-hydroxy-N,N-dimethylbenzamide is of particular interest to researchers. Each of these functional groups imparts specific electronic and steric properties that can influence the molecule's behavior.
The hydroxyl group , conversely, is an electron-donating group through resonance. The presence of a hydroxyl group can increase a molecule's polarity and its ability to form hydrogen bonds, which can be critical for receptor binding and solubility. researchgate.net Hydroxyl-substituted benzamides have been explored for their antioxidant and antimicrobial activities. mdpi.comresearchgate.net
The interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group on the same aromatic ring can lead to unique chemical properties and biological activities that are a subject of ongoing research interest. mdpi.com
Table 2: Influence of Key Substituents on Aromatic Amides
| Substituent | General Effect on the Aromatic Ring | Potential Impact on Biological Activity |
| Cyano (-C≡N) | Strong electron-withdrawing | Can enhance binding affinity to biological targets; often found in enzyme inhibitors. mdpi.comnih.gov |
| Hydroxyl (-OH) | Electron-donating (by resonance), weak electron-withdrawing (by induction) | Can increase polarity and hydrogen bonding potential, influencing solubility and receptor interactions. researchgate.net |
Overview of Current Research Landscape and Future Directions for the Compound
Currently, the body of scientific literature dedicated specifically to this compound is limited. However, the broader research on substituted benzamides provides a roadmap for potential future investigations. researcher.lifenih.gov
Research into closely related compounds, such as those with either a cyano or a hydroxyl substituent, suggests that this compound could be a candidate for screening in various biological assays. For instance, studies on hydroxy-substituted N-benzimidazole benzamides have revealed promising antioxidative and antiproliferative activities. mdpi.com Similarly, research on other cyano-substituted aromatic compounds has demonstrated their potential in the development of targeted therapies. mdpi.com
Future research will likely focus on the synthesis of this compound and the characterization of its physicochemical properties. Following this, in vitro and in vivo studies will be necessary to explore its potential biological activities, including but not limited to its enzymatic inhibition, antimicrobial, and anti-inflammatory properties. The unique combination of functional groups in this molecule makes it a compelling subject for further scientific exploration.
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-cyano-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)9-5-8(13)4-3-7(9)6-11/h3-5,13H,1-2H3 |
InChI Key |
YEVGQUMJEJRTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Cyano 5 Hydroxy N,n Dimethylbenzamide
Established Synthetic Routes to Substituted Benzamide (B126) Scaffolds
The formation of the N,N-dimethylbenzamide core is the foundational step in the synthesis. Several robust and widely-used methodologies can be employed to construct this amide from various precursors.
Amidation Reactions for Carboxylic Acid Derivatives
One of the most direct and common methods for synthesizing amides is the reaction between a carboxylic acid or its activated derivative and an amine. researchgate.net For the synthesis of 2-Cyano-5-hydroxy-N,N-dimethylbenzamide, this would typically involve a suitably substituted benzoic acid and dimethylamine (B145610).
The direct reaction of a carboxylic acid with an amine to form an amide is often challenging and requires high temperatures to drive off the water formed, which can be incompatible with sensitive functional groups. youtube.com To overcome this, activating agents are frequently used. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under milder conditions. nih.govacs.org The reaction proceeds by activating the carboxylic acid, allowing for nucleophilic attack by the amine.
A more traditional and highly effective approach involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. The acid chloride can be prepared by treating the corresponding benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with dimethylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. youtube.com
Table 1: Comparison of Amidation Methods
| Method | Precursor | Reagents | Key Features |
|---|---|---|---|
| Direct Amidation | Carboxylic Acid | Dimethylamine, Heat/Dehydrating Agent | Requires harsh conditions; potential for side reactions. |
| Boron-Mediated | Carboxylic Acid | Dimethylamine, B(OCH₂CF₃)₃ | Milder conditions, operationally simple. nih.govacs.org |
| Acid Chloride | Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Dimethylamine, Base | High-yielding, reliable, but requires an extra step. youtube.com |
Synthetic Pathways via Isatoic Anhydride (B1165640) and Dimethylamine
Isatoic anhydride and its derivatives serve as valuable precursors for the synthesis of 2-aminobenzamides. osi.lv The reaction of isatoic anhydride with an amine results in the opening of the anhydride ring to form an N-substituted 2-aminobenzamide. This method provides a direct route to incorporating the amide functionality and an amino group at the 2-position of the benzene (B151609) ring.
In a typical procedure, isatoic anhydride is treated with dimethylamine in a suitable solvent. google.com The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the 2-amino-N,N-dimethylbenzamide scaffold. This scaffold can then be further functionalized. For instance, the resulting amino group could be converted to a different functional group via diazotization and Sandmeyer-type reactions.
This approach is advantageous as it directly installs the 2-amino group, which can be a precursor to the target cyano group. The synthesis of various N-substituted 2-aminobenzamides from isatoic anhydride is a well-documented process. google.comnih.gov
Reductive Approaches from Nitro-Benzamide Precursors
An alternative strategy for introducing an amino group, which can later be converted to a cyano group, is through the reduction of a nitro-benzamide. The reduction of aromatic nitro compounds is one of the most fundamental and efficient transformations in organic synthesis. wikipedia.org
This pathway would begin with a 2-nitro-5-hydroxy-N,N-dimethylbenzamide precursor. The nitro group is a strong deactivating group, which can influence the strategy for its introduction onto the aromatic ring. Once the nitro-benzamide is formed, the nitro group can be readily reduced to a primary amine (aniline derivative) using a variety of methods. masterorganicchemistry.com
Commonly used reduction methods include:
Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comncert.nic.in This method is often clean and high-yielding.
Metal-Acid Systems: A classic and cost-effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Reduction with iron and HCl is particularly common in industrial settings. ncert.nic.in
The resulting 2-amino-5-hydroxy-N,N-dimethylbenzamide is a key intermediate that can then undergo cyanation.
Strategies for Introducing Cyano Functionality
The introduction of the cyano group onto the aromatic ring is a critical step. Modern cross-coupling reactions provide powerful and versatile tools for this transformation, typically starting from an aryl halide.
Palladium-Catalyzed Cyanation (e.g., using Zn(CN)₂)
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The cyanation of aryl halides or triflates is a highly effective method for introducing the nitrile functionality with excellent functional group tolerance. nih.gov
In this approach, a precursor such as 2-bromo-5-hydroxy-N,N-dimethylbenzamide would be subjected to a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). Zinc cyanide is often favored due to its lower toxicity and reduced tendency to poison the palladium catalyst. nih.gov Another non-toxic alternative that has proven effective is potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the zinc cyanide (or reaction with another cyanide source) and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. rsc.org
Table 2: Common Palladium Catalysts and Cyanide Sources
| Catalyst/Precatalyst | Ligand | Cyanide Source | Typical Solvents | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF, DMAc | nih.gov |
| Pd(OAc)₂ | XPhos, SPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | nih.gov |
| [(allyl)PdCl]₂ | cataCXium® A | Zn(CN)₂ | NMP | nih.gov |
Copper-Catalyzed Cyanation (e.g., using Cu(I)CN)
The copper-mediated cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a classical method for synthesizing aryl nitriles. organic-chemistry.org This reaction traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF, pyridine, or NMP.
While effective, the classical Rosenmund-von Braun reaction often requires harsh conditions (high temperatures) and can be complicated by product purification issues. organic-chemistry.org More recent advancements have led to the development of milder, catalytic versions of this reaction.
A highly relevant example is found in a patented method for producing 2-amino-5-cyano-N,3-dimethylbenzamide, a structurally similar compound. google.com In this procedure, 2-amino-5-bromo-N,3-dimethylbenzamide is reacted with copper(I) cyanide. The reaction is facilitated by the addition of a ligand, such as N,N'-dimethylethylenediamine, and a base in a suitable solvent. This method highlights a practical application of copper-catalyzed cyanation on a substituted benzamide scaffold, demonstrating its utility for the synthesis of the target molecule. google.com
Nucleophilic Aromatic Substitution with Cyanide Sources
The introduction of a cyano group onto an aromatic ring is a pivotal step in the synthesis of this compound. A primary method for this transformation is nucleophilic aromatic substitution, where a leaving group on the aromatic ring, typically a halide, is displaced by a cyanide nucleophile. The Rosenmund-von Braun reaction is a classic example of this approach, traditionally involving the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures. wikipedia.orgsynarchive.com
Modern advancements have led to the development of palladium-catalyzed cyanation reactions, which often proceed under milder conditions and with greater functional group tolerance. researchgate.net These methods employ a catalytic amount of a palladium complex in conjunction with a cyanide source. A variety of cyanide sources can be utilized, each with distinct properties regarding toxicity, solubility, and reactivity. Non-toxic and easy-to-handle alternatives to simple alkali metal cyanides, such as potassium ferrocyanide (K₄[Fe(CN)₆]), have been successfully implemented, enhancing the safety and practicality of the process. nih.govorganic-chemistry.org
The choice of catalyst and cyanide source is critical and is often optimized based on the specific substrate. For instance, a precursor like 2-bromo-5-hydroxy-N,N-dimethylbenzamide could be subjected to these conditions to yield the target nitrile.
| Cyanide Source | Typical Catalyst System | Key Characteristics |
|---|---|---|
| Copper(I) Cyanide (CuCN) | None (stoichiometric) or L-proline | Classic Rosenmund-von Braun reagent; often requires high temperatures. wikipedia.orgthieme-connect.de |
| Potassium Cyanide (KCN) | Palladium(0) complexes | Highly effective but also highly toxic. |
| Zinc Cyanide (Zn(CN)₂) | Palladium(0) complexes | Less toxic than KCN/NaCN; often used in modern methods. acs.org |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium(0) complexes (e.g., Pd(OAc)₂) | Non-toxic, stable, and cost-effective cyanide source. nih.govorganic-chemistry.org |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Palladium Chloride (PdCl₂) | Stable and innocuous cyanide source. rsc.org |
Regioselective Introduction and Derivatization of the Hydroxyl Group
The regioselective introduction of a hydroxyl group onto the benzamide scaffold is a synthetic challenge that can be addressed in several ways. One common strategy is to begin the synthesis with a precursor that already contains the hydroxyl group or a protected form of it, such as a methoxy (B1213986) group. For example, starting from 5-methoxy-N,N-dimethylbenzamide allows for the construction of the carbon skeleton, followed by a final deprotection step (demethylation) to reveal the hydroxyl group.
Alternatively, directed C-H activation/hydroxylation offers a more direct route. Transition-metal-catalyzed reactions, using metals like palladium or ruthenium, can selectively functionalize a C-H bond at a specific position on the aromatic ring. researchgate.net The amide group itself can act as a directing group, guiding the catalyst to functionalize the ortho C-H bond. For the synthesis of the 5-hydroxy isomer, a different directing group or a substrate with specific electronic properties would be necessary to achieve the desired meta-hydroxylation relative to the amide. For instance, copper-promoted ortho C-H hydroxylation of benzamides has been reported, showcasing the potential of directed functionalization. researchgate.net
In a multi-step synthesis, it is often necessary to temporarily mask the reactive hydroxyl group to prevent it from interfering with subsequent chemical transformations, such as the nucleophilic aromatic substitution to introduce the cyano group. The phenol (B47542) functionality is acidic and can interfere with base-catalyzed reactions or react with electrophiles. oup.com
| Protecting Group | Abbreviation | Typical Installation Reagents | Common Deprotection Conditions |
|---|---|---|---|
| Methyl Ether | -Me | Dimethyl sulfate (B86663) (Me₂SO₄), Methyl iodide (MeI) | Boron tribromide (BBr₃), Trimethylsilyl iodide (TMSI). highfine.com |
| Benzyl Ether | -Bn | Benzyl bromide (BnBr), Base | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl Ether | -TBDMS | TBDMS-Cl, Imidazole | Fluoride sources (e.g., TBAF, HF). highfine.com |
| Triisopropylsilyl Ether | -TIPS | TIPS-Cl, Imidazole | Fluoride sources (e.g., TBAF, HF). synarchive.com |
| Methoxymethyl Ether | -MOM | MOM-Cl, Base (e.g., DIEA) | Acidic conditions (e.g., HCl). highfine.com |
Advanced Synthetic Optimization and Scalability Research
For transition-metal-catalyzed reactions, particularly palladium-catalyzed cyanation, the choice of ligand is crucial for achieving high yields and reaction efficiency. The ligand stabilizes the metal center and modulates its reactivity. A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide ion, which can act as a poisoning ligand. researchgate.netnih.gov
Modern research focuses on designing sterically bulky and electron-rich phosphine ligands that promote the desired catalytic cycle while preventing the formation of inactive palladium-cyanide complexes. nih.gov Ligands such as XPhos and tBuXPhos have been shown to be highly effective in promoting the cyanation of aryl chlorides and bromides. rsc.org The optimization process involves screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to identify the combination that provides the highest yield, fastest reaction time, and lowest catalyst loading for a specific substrate.
| Ligand | Structure Type | Key Feature |
|---|---|---|
| Triphenylphosphine (PPh₃) | Basic phosphine | Commonly used but can be susceptible to catalyst poisoning. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate ferrocenyl phosphine | Offers increased stability to the palladium center. nih.gov |
| XPhos | Buchwald-type biaryl phosphine | Bulky and electron-rich, highly effective for cross-coupling. rsc.org |
| tBuXPhos | Buchwald-type biaryl phosphine | Increased steric bulk compared to XPhos. rsc.org |
The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and sometimes even the reaction pathway. rsc.orgwhiterose.ac.uk In nucleophilic aromatic substitution reactions like the Rosenmund-von Braun reaction, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are typically used to dissolve the reactants and facilitate the substitution. thieme-connect.de
For palladium-catalyzed cyanations, the choice of solvent is also critical. The solubility of the cyanide source can be a key factor; sometimes, using solvents where the cyanide salt is only sparingly soluble can help prevent catalyst deactivation by maintaining a low concentration of free cyanide ions in the solution. nih.gov Biphasic solvent systems, such as a mixture of an organic solvent (e.g., dioxane) and water, have been developed to facilitate the reaction with safer cyanide sources like K₄[Fe(CN)₆]. nih.gov Optimizing the solvent system can lead to improved yields, easier product isolation, and more environmentally benign processes.
| Solvent | Type | Typical Use Case |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Rosenmund-von Braun, Pd-catalyzed reactions. thieme-connect.de |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Alternative to DMF, often at higher temperatures. organic-chemistry.org |
| Toluene | Nonpolar Aromatic | Pd-catalyzed reactions, often with phase-transfer catalysts. |
| Dioxane/Water | Biphasic Mixture | Pd-catalyzed reactions with water-soluble cyanide sources (e.g., K₄[Fe(CN)₆]). nih.gov |
| Tetrahydrofuran (THF)/Water | Biphasic Mixture | Mild, aqueous Pd-catalyzed cyanations. acs.org |
In Situ Monitoring Techniques for Reaction Progress (e.g., FTIR, Raman Spectroscopy)
The real-time monitoring of chemical reactions is a cornerstone of modern process analytical technology (PAT), enabling improved understanding and control of reaction kinetics, intermediates, and endpoints. For the synthesis of this compound, in situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable tools. These non-invasive methods provide real-time data on the concentrations of reactants, intermediates, and the final product by measuring their unique vibrational molecular signatures.
The choice between FTIR and Raman spectroscopy often depends on the specific reaction conditions and the properties of the chemical species involved. FTIR spectroscopy measures the absorption of infrared radiation by molecules, making it particularly sensitive to changes in dipole moments. It is highly effective for monitoring functional groups with strong dipoles, such as the carbonyl (C=O) group in the amide and the hydroxyl (-OH) group. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light. It is more sensitive to non-polar bonds and symmetric vibrations, making it well-suited for monitoring the cyano (C≡N) group and the aromatic ring structure. A key advantage of Raman spectroscopy is its low sensitivity to water, which can be beneficial in aqueous reaction media where water's strong IR absorption can obscure other signals. mdpi.com
In the synthesis of this compound, which likely involves the reaction of a carboxylic acid derivative (such as an acid chloride) with dimethylamine, both FTIR and Raman spectroscopy can track the progress of the reaction. For instance, in an FTIR-monitored reaction, the disappearance of the characteristic absorption band of the starting carboxylic acid derivative and the appearance of the amide I band (primarily C=O stretch) of the product would be observed. mt.com Similarly, Raman spectroscopy could monitor the consumption of reactants and the formation of the product by tracking changes in the intensities of their respective characteristic peaks.
The data obtained from these in situ techniques can be used to generate concentration profiles over time, allowing for the determination of reaction kinetics and the identification of any transient intermediates. This information is critical for optimizing reaction parameters such as temperature, pressure, and catalyst loading to ensure a safe, efficient, and reproducible synthesis process.
Below are interactive data tables summarizing the key vibrational frequencies that would be monitored using FTIR and Raman spectroscopy during the synthesis of this compound.
FTIR Spectroscopy Data for Reaction Monitoring
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Monitoring Purpose |
| Carboxylic Acid (reactant) | O-H stretch | 3300-2500 (broad) | Disappearance indicates consumption of starting material. |
| Carboxylic Acid (reactant) | C=O stretch | 1760-1690 | Disappearance indicates consumption of starting material. |
| Amine (reactant) | N-H stretch | 3500-3300 | Disappearance indicates consumption of dimethylamine. |
| Amide (product) | C=O stretch (Amide I) | 1680-1630 | Appearance and increase in intensity indicate product formation. |
| Amide (product) | N-H bend (Amide II) | 1570-1515 | Appearance and increase in intensity indicate product formation. |
| Hydroxyl (product) | O-H stretch | 3600-3200 (broad) | Appearance confirms the presence of the hydroxyl group. |
| Cyano (product) | C≡N stretch | 2260-2210 | Appearance confirms the presence of the cyano group. |
Raman Spectroscopy Data for Reaction Monitoring
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Monitoring Purpose |
| Aromatic Ring (reactant) | Ring breathing modes | 1600-1400 | Changes in substitution pattern can be observed. |
| Cyano (product) | C≡N stretch | 2260-2210 | Appearance and increase in intensity indicate product formation. |
| Amide (product) | C=O stretch | 1680-1630 | Appearance and increase in intensity indicate product formation. |
| Aromatic Ring (product) | Ring breathing modes | 1600-1400 | Confirmation of the final substituted aromatic structure. |
These tables provide a foundational guide for utilizing in situ spectroscopic methods to monitor the synthesis of this compound. The precise wavenumbers may vary depending on the specific reaction conditions, such as the solvent and temperature. Calibration and validation with offline analytical methods are typically performed to build robust quantitative models for real-time process control. mdpi.com
Molecular Structure, Conformational Analysis, and Intermolecular Interactions
Conformational Preferences and Rotational Barriers of N,N-Dimethylbenzamide Systems
The N,N-dimethylbenzamide core of the molecule is characterized by restricted rotation around the carbonyl carbon-nitrogen (C–N) bond. This is due to the partial double bond character arising from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. auburn.edu This resonance stabilization enforces a largely planar conformation of the amide group and creates a significant energy barrier to rotation. nih.govresearchgate.net
The energy barrier to rotation around the C–N amide bond is sensitive to both steric and electronic influences from substituents on the aromatic ring. mdpi.com
Electronic Effects : The electronic nature of substituents on the phenyl ring can significantly alter the rotational barrier. Electron-withdrawing groups (EWGs) tend to facilitate rotation by destabilizing the charge separation in the resonance-stabilized ground state, thus lowering the rotational barrier. nih.gov Conversely, electron-donating groups (EDGs) typically increase the barrier by further stabilizing the partial double bond character. nih.govnd.edu In 2-Cyano-5-hydroxy-N,N-dimethylbenzamide, the cyano group at the 2-position acts as a strong EWG, while the hydroxyl group at the 5-position is an EDG. The net effect on the rotational barrier would depend on the complex interplay of their inductive and resonance effects. Studies on substituted N,N-dimethylbenzamides have shown a correlation between the rotational barrier and the electronic properties of the substituents. nih.govrsc.org
Steric Effects : Steric hindrance, particularly from ortho substituents, can destabilize the planar ground state of the amide, forcing the amide group out of the plane of the aromatic ring. nih.gov This ground-state destabilization can lead to a lower rotational energy barrier compared to less hindered analogues. nih.gov For this compound, the ortho-cyano group could introduce such steric strain.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the rotational dynamics of amide bonds. mdpi.comnih.gov These calculations can predict the Gibbs free energy of activation (ΔG‡) for rotation and map the potential energy surface of the molecule as a function of the dihedral angle of the C-N bond. mdpi.com Such studies provide insights into the transition state structures and the electronic factors governing the rotational process. nih.gov
| Compound | Rotational Barrier (kJ/mol) | Solvent |
|---|---|---|
| N,N-Dimethylbenzamide | 61.5 | Not Specified |
| N,N-Dimethylpyridine-2-carboxamide | 74.9 | Not Specified |
| N,N-Dimethylpyridine-3-carboxamide | 66.6 | Not Specified |
| N,N-Dimethylpyridine-4-carboxamide | 69.5 | Not Specified |
Data sourced from reference rsc.org.
Intramolecular Hydrogen Bonding Dynamics
The presence of both a hydroxyl (proton donor) and a carbonyl (proton acceptor) group in a specific ortho/meta relationship allows for the formation of an intramolecular hydrogen bond in this compound.
In 2-hydroxybenzamides, a strong intramolecular hydrogen bond typically forms between the phenolic hydroxyl group and the carbonyl oxygen atom. rsc.orgresearchgate.net This interaction leads to the formation of a stable six-membered pseudo-ring. This type of hydrogen bond is often described as "Resonance-Assisted Hydrogen Bonding" (RAHB), where the hydrogen bond strength is enhanced by the π-electron delocalization within the chelate ring, creating a quasi-aromatic system. researchgate.net This stabilization significantly influences the molecule's preferred conformation.
The strength of the intramolecular hydrogen bond is highly dependent on the electronic properties of other substituents on the aromatic ring. mdpi.comscilit.com Electron-withdrawing groups increase the acidity of the phenolic proton (the H-bond donor), leading to a stronger hydrogen bond. rsc.orgacs.org In contrast, electron-donating groups decrease the acidity of the phenol (B47542), generally weakening the intramolecular hydrogen bond.
For this compound, the powerful electron-withdrawing cyano group is expected to significantly increase the proton-donating ability of the 5-hydroxy group, thereby strengthening the O-H···O=C intramolecular hydrogen bond. rsc.orgacs.org This effect has been quantified in related systems by comparing association constants and analyzing spectroscopic data (IR and NMR). rsc.orgacs.org
| Substituent (X) | Hammett Parameter (σm) | log K (Association Constant) |
|---|---|---|
| OMe | 0.12 | 3.22 |
| Me | -0.07 | 2.81 |
| H | 0.00 | 2.97 |
| Cl | 0.37 | 3.84 |
| CF3 | 0.43 | 3.98 |
Data shows that electron-withdrawing substituents (positive σm) increase the association constant (K), indicating stronger intermolecular H-bonding, which correlates with stronger intramolecular H-bond character. Data adapted from reference rsc.org.
In systems with strong intramolecular hydrogen bonds, there is a potential for proton transfer from the donor (hydroxyl group) to the acceptor (carbonyl oxygen). researchgate.net This process can occur on a rapid timescale and is a key step in many chemical and biological reactions. The hydrolysis of amides, for instance, involves proton transfer steps, whether under acidic or basic conditions. libretexts.orglibretexts.org In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. A subsequent proton transfer to the nitrogen atom makes it a better leaving group. libretexts.org While intermolecular proton transfer is key to hydrolysis, a strong intramolecular hydrogen bond can influence the reactivity of the amide by affecting the electron density and basicity of the carbonyl oxygen.
Spectroscopic and Diffraction Based Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a powerful tool for determining the molecular structure of 2-Cyano-5-hydroxy-N,N-dimethylbenzamide in solution. By analyzing the chemical shifts, coupling constants, and other NMR parameters, researchers can map out the proton and carbon framework, study dynamic processes like bond rotation, and investigate equilibria between different molecular forms.
The ¹H and ¹³C NMR spectra of this compound are predicted based on data from structurally related compounds, such as N,N-dimethylbenzamide and substituted phenols. The chemical shifts are influenced by the electronic effects of the cyano (-CN), hydroxyl (-OH), and N,N-dimethylcarboxamide (-CON(CH₃)₂) groups.
¹H NMR Spectrum : The aromatic region is expected to show three distinct signals corresponding to the protons on the 1,2,4-trisubstituted benzene (B151609) ring. The N-methyl groups often appear as two separate singlets due to restricted rotation around the amide C-N bond, a common feature in N,N-dimethylbenzamides. researchgate.netreddit.com The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.
¹³C NMR Spectrum : The spectrum would display signals for the nine unique carbon atoms. The carbonyl carbon of the amide group is expected at the downfield region (around 170 ppm). The cyano carbon has a characteristic shift in the 115-120 ppm range. The aromatic carbons' chemical shifts are determined by the combined electronic effects of the three substituents. The two N-methyl carbons will also show distinct signals.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | 110 - 140 |
| N-CH₃ | ~2.9 - 3.1 (two singlets) | ~35, ~39 |
| Phenolic OH | Variable (broad singlet) | - |
| Carbonyl C=O | - | ~170 |
| Cyano C≡N | - | ~118 |
| Aromatic C-OH | - | ~155 |
| Aromatic C-CN | - | ~105-110 |
Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.
Spin-spin coupling constants (J-values) in the ¹H NMR spectrum provide valuable information about the connectivity and spatial orientation of protons. For the 1,2,4-trisubstituted aromatic ring of this compound, the following couplings are expected:
Ortho coupling (³JHH) between adjacent protons, typically in the range of 7-9 Hz.
Meta coupling (⁴JHH) between protons separated by one carbon, which is smaller, around 2-3 Hz.
Para coupling (⁵JHH) is generally very small or zero (<1 Hz).
Analysis of these coupling patterns allows for unambiguous assignment of the protons on the aromatic ring. Furthermore, the observation of two distinct singlets for the N-methyl groups is a direct consequence of the high rotational barrier around the C(O)-N bond due to its partial double bond character. Variable temperature NMR studies can be employed to determine the energy barrier for this rotation. researchgate.netresearchgate.net
The study of H/D (hydrogen/deuterium) isotope effects is a key technique for investigating proton transfer, a fundamental process in chemistry. In the context of this compound, this would primarily involve the phenolic hydroxyl proton.
Adding a deuterated solvent like D₂O to the NMR sample leads to the exchange of the acidic -OH proton with deuterium. This results in the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum, a classic method for identifying labile protons. While the effect on the carbon spectrum is more subtle, the replacement of H with D can cause small changes (typically upfield shifts of <0.1 ppm) in the chemical shifts of the directly attached carbon (C-OH) and, to a lesser extent, its neighbors. These isotope effects can provide insights into hydrogen bonding interactions and proton transfer dynamics.
NMR spectroscopy is instrumental in studying the dynamic equilibria between different conformations (rotamers) and tautomers. mdpi.com For this compound, two main equilibria can be considered:
Amide Bond Rotation : As mentioned, the rotation around the C(O)-N bond is hindered. At room temperature, this rotation is slow on the NMR timescale, resulting in separate signals for the two N-methyl groups. As the temperature increases, the rate of rotation increases. At a sufficiently high temperature (the coalescence temperature), the two signals broaden and merge into a single, time-averaged signal. Lineshape analysis of these variable-temperature NMR spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. researchgate.net
Tautomeric Equilibrium : While phenols predominantly exist in the enol form, the presence of the ortho-cyano group could theoretically allow for a tautomeric equilibrium between the phenol (B47542) form and a keto-dienamine form. However, for simple phenols, this equilibrium lies overwhelmingly towards the aromatic phenol structure. NMR spectroscopy can be used to search for the presence of any minor tautomeric forms, as they would exhibit a completely different set of chemical shifts and coupling constants. jocpr.comresearchgate.net In polar solvents, the equilibrium is not expected to favor the tautomeric form. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and studying hydrogen bonding, as the frequencies of stretching vibrations are sensitive to the molecular environment.
The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. The positions of the carbonyl (C=O) and hydroxyl (O-H) stretching bands are highly indicative of hydrogen bonding.
O-H Stretch : A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding are possible. The formation of a hydrogen bond weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (typically 3200-3500 cm⁻¹) and the peak to become significantly broader.
C=O Stretch : The carbonyl group of a tertiary amide, like N,N-dimethylbenzamide, typically absorbs in the range of 1630-1660 cm⁻¹. nist.govchemicalbook.com If the carbonyl oxygen acts as a hydrogen bond acceptor (e.g., with the hydroxyl group of another molecule), the C=O bond is slightly weakened, and its stretching frequency shifts to a lower value.
C≡N Stretch : The cyano group exhibits a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹.
The presence of a broad O-H stretch and a C=O stretch at a lower-than-expected frequency in the IR spectrum would provide strong evidence for significant hydrogen bonding in the sample, a phenomenon well-documented in similar hydroxy-benzamide structures. researchgate.netnih.gov
Table 2: Characteristic IR Absorption Frequencies and the Influence of Hydrogen Bonding
| Functional Group | Typical Frequency Range (cm⁻¹) | Frequency with H-Bonding (cm⁻¹) | Effect of H-Bonding |
|---|---|---|---|
| O-H Stretch (Phenol) | ~3600 (sharp) | 3200 - 3500 (broad) | Shift to lower frequency, peak broadening |
| C=O Stretch (Amide) | 1630 - 1660 | < 1650 | Shift to lower frequency |
Probing Intramolecular and Intermolecular Hydrogen Bonding Networks
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are principal methods for investigating hydrogen bonding. In the hypothetical case of this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen of the amide carbonyl (C=O), the nitrogen of the cyano group (C≡N), and potentially the nitrogen of the dimethylamide group could act as acceptors.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could form between the phenolic hydroxyl group at position 5 and the carbonyl oxygen of the dimethylbenzamide group. This interaction would be detectable by a downfield shift of the hydroxyl proton in ¹H NMR spectroscopy and a broadening and red-shifting (lower wavenumber) of the O-H stretching vibration in the IR spectrum.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds could form, leading to dimers or larger aggregates. These interactions would also influence the positions and shapes of the -OH and C=O signals in IR and NMR spectra. Differentiating between intra- and intermolecular bonding often involves concentration-dependent studies; intramolecular interactions are typically independent of concentration, whereas intermolecular effects are more pronounced at higher concentrations.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula: C₁₀H₁₀N₂O₂), HRMS would be used to verify its exact molecular weight.
The expected precise mass can be calculated and would be compared against the experimentally measured value to confirm the molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Precise Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₁N₂O₂⁺ | 191.0815 |
| [M+Na]⁺ | C₁₀H₁₀N₂O₂Na⁺ | 213.0634 |
| [M-H]⁻ | C₁₀H₉N₂O₂⁻ | 189.0670 |
Note: This table is theoretical and not based on experimental data.
UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Equilibria
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic ring and associated chromophores (cyano and amide groups).
The position of the maximum absorption (λmax) would be sensitive to the solvent polarity and pH. For instance, deprotonation of the phenolic hydroxyl group under basic conditions would lead to a bathochromic (red) shift in the absorption spectrum due to the increased electron-donating ability of the resulting phenoxide ion. This technique could also potentially be used to study tautomeric equilibria, such as keto-enol tautomerism, although this is less common for simple phenols.
X-ray Crystallography for Solid-State Structural Determination
Crucially, it would unambiguously reveal the nature of the hydrogen bonding network, confirming whether the hydrogen bonds are intra- or intermolecular and detailing the specific distances and angles of these interactions. This analysis would also determine the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecular packing in the crystal lattice. Without experimental data, a representative data table cannot be generated.
Reaction Mechanisms and Chemical Transformations
Amide Bond Reactivity and Dissociation Energetics
The amide bond is generally robust due to resonance stabilization, which imparts a partial double-bond character to the N-C bond. nih.gov However, its strength and reactivity can be significantly modulated by substituents on both the nitrogen and the carbonyl-attached aryl ring.
Homolytic bond dissociation energy (BDE) is the energy required to break a bond to form two radicals and serves as a key measure of bond strength. nih.gov For amides, the N-C(O) bond BDE is a fundamental thermodynamic parameter. Computational studies on a range of amides have shown that substituents play a critical role in determining these values. For instance, substitution on the nitrogen atom with methyl groups, as seen in tertiary amides like N,N-dimethylbenzamide, leads to a significant decrease in the N-C bond BDE compared to primary amides. researchgate.net This weakening effect can range from 10 to 90 kJ/mol. researchgate.net
| Substituent Location | Substituent Type | Effect on N-C BDE | Reasoning |
|---|---|---|---|
| Nitrogen Atom | Alkyl Groups (e.g., Methyl) | Decrease | Steric hindrance and stabilization of the resulting aminyl radical. researchgate.net |
| Carbonyl Group (Aryl Ring) | Electron-Donating Groups | Increase | Stabilization of the parent amide molecule. researchgate.netias.ac.in |
| Carbonyl Group (Aryl Ring) | Electron-Withdrawing Groups | Increase | Greater stabilization of the ground-state molecule compared to the radical products. ias.ac.in |
The stability of the amide bond in 2-Cyano-5-hydroxy-N,N-dimethylbenzamide is influenced by its specific substituents:
Dimethylamino Group: The two methyl groups on the nitrogen atom weaken the N-C(O) bond. This is a well-documented effect for tertiary amides, making the bond more susceptible to cleavage compared to corresponding primary or secondary amides. researchgate.net
Hydroxyl Group: Located at the para-position relative to the amide linkage, the hydroxyl group is a strong electron-donating group (EDG) through resonance. EDGs on the aromatic ring attached to the carbonyl generally increase the N-C BDE by stabilizing the ground state of the amide molecule. researchgate.net
Cyano Group: Positioned ortho to the amide, the cyano group is a strong electron-withdrawing group (EWG) through both induction and resonance. EWGs tend to stabilize the ground state of the molecule, which typically increases the energy required to break a bond, thus increasing the BDE. ias.ac.in
The net effect on the amide bond strength in this specific molecule is a balance of these competing influences. The bond-weakening effect of the N,N-dimethyl groups is counteracted by the stabilizing electronic effects of the hydroxyl and cyano substituents on the aromatic ring.
Functional Group Interconversions on the Benzamide (B126) Core
The substituted benzene (B151609) ring is a hub for various chemical transformations, with the existing functional groups directing the regiochemical outcome of reactions.
Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions is determined by the directing effects of the substituents already on the ring. wikipedia.org
-OH (Hydroxyl): A powerful activating group and an ortho, para-director. fiveable.me
-C(=O)N(CH₃)₂ (Dimethylamide): A deactivating group and a meta-director. fiveable.me
-CN (Cyano): A strong deactivating group and a meta-director. fiveable.me
The hydroxyl group is the most powerful activating director among the three. Therefore, in electrophilic substitution reactions like nitration, halogenation, or sulfonation, the incoming electrophile will be directed predominantly to the positions ortho and para to the hydroxyl group. Given the existing substitution pattern, the primary site for substitution would be the position ortho to the hydroxyl group and meta to the cyano group.
Nucleophilic Aromatic Substitution (NAS): This reaction pathway is less common for benzene derivatives but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.org In this compound, the powerful electron-withdrawing cyano group activates the ring toward nucleophilic attack. While the molecule lacks a conventional leaving group like a halide, under forcing conditions, a sufficiently strong nucleophile could potentially displace another group, or the reaction could proceed if one of the existing functional groups is first converted into a better leaving group.
The functional groups on the benzamide core can undergo various oxidation and reduction reactions.
Reduction Reactions:
Cyano Group: Aromatic nitriles can be reduced to primary amines (benzylamines) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govorganic-chemistry.org
Amide Group: The amide carbonyl can also be reduced to a methylene (B1212753) group (-CH₂-) with strong hydrides like LiAlH₄, converting the benzamide into a benzylamine (B48309) derivative. Selective reduction can be challenging, as conditions that reduce the amide will typically also reduce the nitrile.
Oxidation Reactions:
Hydroxyl Group (Phenol): Phenols are susceptible to oxidation, which can yield different products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of dimers, while stronger oxidants can produce quinones. nih.govyoutube.com Under harsh oxidative conditions, cleavage of the aromatic ring is possible.
N,N-Dimethyl Group: The methyl groups on the amide nitrogen can be sites of oxidation. This often proceeds via N-dealkylation, where one methyl group is removed to form the corresponding N-methylbenzamide. rsc.org
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Cyano (-C≡N) | Reduction | LiAlH₄, H₂/Catalyst | Aminomethyl (-CH₂NH₂) nih.gov |
| Amide (-CONMe₂) | Reduction | LiAlH₄ | Benzylamine (-CH₂NMe₂) sparkl.me |
| Hydroxyl (-OH) | Oxidation | Strong Oxidants (e.g., Fenton's reagent) | Quinone nih.gov |
| N,N-Dimethyl | Oxidation | Microsomal enzymes, other oxidants | N-methyl (-NHMe) nih.gov |
Metabolism-Related Chemical Pathways
The metabolism of this compound in biological systems is predicted to involve several key pathways based on the known biotransformations of its constituent functional groups.
N-Demethylation: The N,N-dimethylamide moiety is a primary target for metabolism by cytochrome P450 enzymes. The reaction proceeds through the formation of an N-hydroxymethyl-N-methylbenzamide intermediate. nih.govnih.gov This intermediate is often unstable and decomposes to yield formaldehyde (B43269) and the N-monomethylated metabolite, N-methyl-2-cyano-5-hydroxybenzamide. nih.gov
Nitrile Hydrolysis: Aromatic nitriles can be metabolized by enzymes, such as nitrilases, that hydrolyze the nitrile group. nih.govnih.gov This biotransformation can convert the cyano group into an amide, yielding a diamide (B1670390) derivative, or further to a carboxylic acid, producing 2-carboxy-5-hydroxy-N,N-dimethylbenzamide. nih.gov
Phenolic Conjugation (Phase II Metabolism): As a phenolic compound, the hydroxyl group is a prime site for Phase II conjugation reactions. These are major detoxification pathways that increase water solubility and facilitate excretion. The principal conjugation reactions for phenols include:
Glucuronidation: Attachment of a glucuronic acid moiety.
Sulfation: Addition of a sulfate (B86663) group.
Methylation: Addition of a methyl group to form a methoxy (B1213986) derivative. cas.cz
The ultimate metabolic fate of the molecule would likely be a combination of these pathways, leading to the formation of multiple metabolites.
Oxidative Dealkylation Mechanisms (e.g., via Cytochrome P450)
The oxidative N-dealkylation of tertiary amines, such as this compound, is a well-established metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov This process involves the removal of one or both methyl groups from the nitrogen atom. The generally accepted mechanism proceeds through the hydroxylation of the carbon atom of the alkyl group that is attached to the nitrogen (the α-carbon). nih.gov This initial step results in the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the dealkylated metabolite, in this case, 2-cyano-5-hydroxy-N-methylbenzamide, and formaldehyde. nih.gov
Further oxidation can lead to the removal of the second methyl group, producing 2-cyano-5-hydroxybenzamide (B573414) and another molecule of formaldehyde. Studies on analogous N,N-dimethylbenzamides have shown the formation of N-(hydroxymethyl)-N-methylbenzamide as a metabolite, supporting the proposed carbinolamine intermediate pathway. nih.gov
Two primary mechanisms have been proposed for the initial C-H bond activation by the active ferryl-oxo species of CYP450: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net
Hydrogen Atom Transfer (HAT): In this mechanism, the ferryl-oxo species directly abstracts a hydrogen atom from the α-carbon of one of the N-methyl groups. This generates a carbon-centered radical and a ferryl-hydroxo intermediate. These species then recombine to form the carbinolamine.
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the nitrogen atom to the ferryl-oxo species, forming an aminium radical cation. Subsequent deprotonation of the α-carbon leads to the formation of a carbon-centered radical, which then reacts with the ferryl-hydroxo species to yield the carbinolamine. researchgate.netrsc.org
The operative mechanism, whether HAT or SET, can depend on the specific CYP450 isozyme involved and the electronic properties of the substrate. researchgate.net
The metabolic conversion of N,N-dimethylbenzamides can be influenced by substituents on the aromatic ring. While direct studies on this compound are not extensively available, research on related N-methylbenzamides indicates that substitution on the phenyl ring can affect the stability of the intermediate N-hydroxymethyl compounds. nih.gov
| Precursor Compound | Key Enzyme System | Primary Transformation | Resulting Metabolites |
| N,N-Dimethylbenzamides (general) | Cytochrome P450 | Oxidative N-Demethylation | N-(hydroxymethyl)-N-methylbenzamide, N-methylbenzamide, Formaldehyde |
| Tertiary Alkylamines (general) | Cytochrome P450 | Oxidative N-Dealkylation | Secondary Amine, Aldehyde |
Characterization of Radical Intermediates
The characterization of radical intermediates in the oxidative dealkylation of N,N-dimethylamides is challenging due to their transient nature. As described in the SET mechanism, an aminium radical cation is a key proposed intermediate. researchgate.netrsc.org The formation of this radical is initiated by the transfer of a single electron from the lone pair of the nitrogen atom to the highly oxidizing ferryl-oxo species of cytochrome P450.
Following the formation of the aminium radical, a proton is abstracted from the α-carbon of a methyl group, leading to the formation of a carbon-centered radical. This radical is then rapidly hydroxylated by the Fe(IV)-OH species of the enzyme to form the carbinolamine.
Direct detection of these radical intermediates in biological systems is technically demanding. However, their existence is inferred from mechanistic studies using probe substrates and theoretical calculations. For instance, studies on the oxidation of other tertiary amines by metalloporphyrin model systems for cytochrome P450 have provided evidence for electron-transfer mechanisms and the subsequent formation of radical species. rsc.org The nature of the products formed during the metabolism of specifically designed probe molecules can help to distinguish between HAT and SET pathways, thereby providing indirect evidence for the involvement of radical intermediates. nih.gov
| Proposed Radical Intermediate | Preceding Step | Subsequent Step | Method of Inference |
| Aminium Radical Cation | Single Electron Transfer from Nitrogen to CYP450 | Deprotonation of α-carbon | Mechanistic studies with model compounds, theoretical calculations |
| α-Carbon Radical | Deprotonation of Aminium Radical Cation | Hydroxylation by Fe(IV)-OH | Product analysis from probe substrate metabolism |
Mechanistic Insights into Biological Activity and Molecular Interactions
Structure-Activity Relationship (SAR) Studies6.2.1. Systematic Modification of Substituents to Elucidate Effects on Bioactivity6.2.2. Correlation Between Chemical Structure and Observed Biological Activity
Further research and publication in the field are required to elucidate the mechanistic insights into the biological activity and molecular interactions of 2-Cyano-5-hydroxy-N,N-dimethylbenzamide.
Cellular and Molecular Pathway Modulation
Comprehensive studies detailing how this compound interacts with and modulates cellular and molecular pathways are currently lacking. The specific effects of this compound on various biological processes remain to be elucidated.
Mechanistic Basis of Cytotoxicity (e.g., Cell-Cycle Arrest, Apoptosis Induction)
There is currently no specific information available in published research to detail the mechanistic basis of cytotoxicity for this compound. It is unknown whether this compound can induce cell-cycle arrest or apoptosis in cancer cell lines. While other substituted benzamide (B126) compounds have demonstrated such activities, these findings cannot be directly extrapolated to this compound without dedicated experimental evidence.
Mechanisms of Anti-inflammatory Response Modulation (e.g., Cytokine Inhibition)
The potential for this compound to modulate anti-inflammatory responses, for instance, through the inhibition of cytokine production, has not been reported. Research into its interactions with inflammatory pathways is required to determine if it possesses any anti-inflammatory properties.
Enzyme Inhibition Mechanisms (e.g., GroEL/ES, Tankyrase)
Specific enzyme inhibition mechanisms for this compound, including its potential to target enzymes such as the bacterial chaperonin system GroEL/ES or the human enzyme Tankyrase, have not been documented. The inhibitory profile of this compound against any specific enzyme is yet to be established.
Impact on Cellular Iron Regulation
The effect of this compound on cellular iron regulation is an area that remains to be explored. There is no current data to suggest whether this compound can act as an iron chelator or otherwise interfere with iron homeostasis within cells.
Theoretical and Computational Investigations
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Without access to specific computational studies on "2-Cyano-5-hydroxy-N,N-dimethylbenzamide," any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings.
Predictive Modeling of Molecular Properties and Activity
Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of such modeling can be applied to predict its potential activities and properties based on data from analogous benzamide (B126) derivatives.
QSAR models are built upon a set of molecular descriptors that quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. For a compound like this compound, relevant descriptors would include, but are not limited to, molecular weight, logP (lipophilicity), polar surface area, and various quantum chemical parameters.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software |
| Molecular Formula | C10H10N2O2 | - |
| Molecular Weight | 190.20 g/mol | - |
| XLogP3 | 1.3 | PubChem Prediction |
| Hydrogen Bond Donor Count | 1 | PubChem Prediction |
| Hydrogen Bond Acceptor Count | 3 | PubChem Prediction |
| Rotatable Bond Count | 2 | PubChem Prediction |
| Exact Mass | 190.0742 g/mol | PubChem Prediction |
| Topological Polar Surface Area | 69.2 Ų | PubChem Prediction |
These predicted properties provide initial insights into the compound's potential pharmacokinetic behavior. For instance, its adherence to Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10) suggests the likelihood of good oral bioavailability.
Furthermore, computational methods like Density Functional Theory (DFT) can be employed to calculate electronic properties that may correlate with biological activity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. Such calculations for this compound would offer deeper insights into its reactivity and potential interactions with biological targets.
Pharmacophore Development and Virtual Screening Strategies
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify novel compounds that are likely to be active.
For this compound, a hypothetical pharmacophore model could be developed based on its structural features and potential interactions with a biological target. The key functional groups that could contribute to a pharmacophore model include:
Hydrogen Bond Donor: The hydroxyl (-OH) group.
Hydrogen Bond Acceptor: The oxygen of the hydroxyl group, the nitrogen of the cyano group, and the oxygen of the amide carbonyl.
Aromatic Ring: The benzene (B151609) ring.
Hydrophobic Features: The N,N-dimethyl groups.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Group |
| Hydrogen Bond Donor | Hydroxyl (-OH) |
| Hydrogen Bond Acceptor | Hydroxyl (-OH), Cyano (-CN), Amide Carbonyl (C=O) |
| Aromatic Ring | Benzene |
| Hydrophobic | N,N-dimethyl |
Once a pharmacophore model is established, it can be employed in virtual screening campaigns against large compound libraries. This process involves computationally fitting molecules from the library to the pharmacophore model. Molecules that match the model well are selected as "hits" for further investigation, such as in vitro testing. This strategy significantly narrows down the number of compounds to be synthesized and tested, thereby saving time and resources in the drug discovery pipeline. While specific virtual screening campaigns centered on a this compound-derived pharmacophore are not detailed in the literature, this remains a viable strategy for discovering novel bioactive molecules with similar interaction profiles.
Analysis of Substituent Effects using Theoretical Models
The biological activity and physicochemical properties of a molecule can be significantly altered by the addition or modification of substituent groups. Theoretical models provide a framework for understanding and predicting these substituent effects. For this compound, the key substituents on the benzene ring are the cyano (-CN), hydroxyl (-OH), and N,N-dimethylbenzamide groups.
The electronic effects of these substituents can be quantified using Hammett constants (σ). The cyano group is a strong electron-withdrawing group, while the hydroxyl group is an electron-donating group. The N,N-dimethylbenzamide group's effect is more complex, being influenced by both resonance and inductive effects.
Theoretical calculations, such as DFT, can be used to model the impact of these substituents on the electronic structure of the molecule. For example, by calculating the electrostatic potential surface, one can visualize the electron-rich and electron-poor regions of the molecule, which can inform potential sites of interaction with a biological target.
Furthermore, by systematically replacing these substituents with other groups in silico and recalculating molecular properties, a theoretical structure-activity relationship can be established. This allows for the rational design of new derivatives with potentially improved activity. For instance, replacing the hydroxyl group with a methoxy (B1213986) group would alter the hydrogen-bonding capability and lipophilicity, while substituting the cyano group with a nitro group would enhance the electron-withdrawing effect.
Table 3: Theoretical Analysis of Substituent Effects on the Benzene Ring
| Substituent | Position | Electronic Effect | Potential Impact on Activity |
| Cyano (-CN) | 2 | Strong Electron-Withdrawing | Modulation of pKa, interaction with electrophilic sites |
| Hydroxyl (-OH) | 5 | Electron-Donating | Hydrogen bonding, potential for metabolic modification |
| N,N-dimethylbenzamide | 1 | Electron-Withdrawing (Inductive), Resonance Effects | Steric bulk, potential for hydrogen bonding, lipophilicity |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Purity Assessment and Degradation Studies
Chromatographic separation is a cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 2-Cyano-5-hydroxy-N,N-dimethylbenzamide, these techniques are indispensable for determining its purity profile and for monitoring the formation of any degradation products over time or under stress conditions.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. libretexts.org Its application is critical in the analysis of pharmaceutical compounds and other chemical substances to ensure their purity and stability.
For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This is due to the compound's moderate polarity, stemming from the presence of a hydroxyl group, a cyano group, and a dimethylamide moiety on the benzamide (B126) scaffold. In RP-HPLC, the stationary phase is nonpolar (commonly a C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govnih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
A typical HPLC method for the analysis of a substituted benzamide may utilize a C18 column with a gradient elution of acetonitrile and water, often with the addition of a small percentage of an acid like formic acid to improve peak shape and resolution. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light at a specific wavelength. nih.gov
Degradation studies are crucial for understanding the stability of a compound under various environmental conditions, such as heat, light, humidity, and in the presence of acids or bases. HPLC is the primary tool for these studies, as it can separate the parent compound from its degradation products. By subjecting this compound to forced degradation conditions and analyzing the samples at different time points, a stability-indicating HPLC method can be developed. This method would be capable of resolving the main peak from any peaks corresponding to degradation products, thus allowing for the accurate quantification of the remaining parent compound and the monitoring of impurity formation. mdpi.com The identification of these degradation products can be further facilitated by coupling the HPLC system with a mass spectrometer (LC-MS). mdpi.com
The following table outlines a hypothetical set of HPLC parameters that could be used for the analysis of this compound, based on methods for structurally similar compounds.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) | %B 0 | 20 20 | 80 25 | 80 26 | 20 30 | 20 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~240 nm (UV) |
| Injection Volume | 10 µL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-5-hydroxy-N,N-dimethylbenzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acylation of 2-cyano-5-hydroxybenzoic acid derivatives with dimethylamine in the presence of coupling agents (e.g., EDCI or DCC) under anhydrous conditions (e.g., DCM or THF) is a common approach. Reaction temperature (0–50°C) and stoichiometric ratios (1:1.2 for acid:amine) significantly affect yield, with optimal results reported at 25°C .
- Data Contradictions : Evidence from similar benzamide syntheses shows conflicting selectivity in solvent systems. For instance, DCM may favor higher yields compared to benzene due to better solubility of intermediates .
Q. How can NMR spectroscopy be optimized to confirm the structure of this compound?
- Methodology : Use -NMR (400 MHz, DMSO-d) to identify key signals:
- Hydroxy proton: δ 10.2–10.8 ppm (broad singlet, exchangeable with DO).
- N,N-dimethyl groups: δ 2.9–3.1 ppm (singlet, 6H).
- Aromatic protons: δ 7.2–8.1 ppm (multiplet, J = 8–10 Hz).
- Cyano group: Confirmed via -NMR (δ 115–120 ppm) .
Q. What solubility and stability profiles are critical for handling this compound in aqueous media?
- Methodology :
- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL at 25°C); enhance via co-solvents (e.g., 10% DMSO).
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at -20°C in inert atmospheres to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Use SHELX suite (SHELXL/SHELXS) for structure refinement. Key parameters:
- Space group determination (e.g., orthorhombic Pbca for similar benzamides).
- Hydrogen bonding analysis: O–H···N (cyano) interactions (2.7–3.0 Å) stabilize crystal packing .
Q. What computational strategies predict the compound’s bioactivity in receptor-ligand interactions?
- Methodology :
- Docking : Use AutoDock Vina with Glucocorticoid Receptor (PDB: 4P6X) to model binding.
- Pharmacophore : The hydroxy and cyano groups act as H-bond acceptors, while N,N-dimethylbenzamide contributes to hydrophobic interactions .
- Validation : Cross-validate with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns) .
Q. How do substituent effects on the benzamide ring influence electrochemical properties?
- Methodology : Cyclic voltammetry (CH Instruments) in acetonitrile (0.1 M TBAPF) reveals:
- Oxidation peaks at +1.2–1.5 V (vs. Ag/AgCl) correlate with electron-withdrawing cyano groups.
- Hammett constants (σ) predict redox behavior: σ = +0.66 for -CN enhances oxidative stability .
Conflict Resolution & Best Practices
Q. How to address contradictions in reported synthetic yields for analogous compounds?
- Analysis : Discrepancies often stem from impurity profiles (e.g., residual dimethylamine in final products). Mitigate via:
- Purification : Flash chromatography (silica gel, EtOAc/hexane 3:7) or recrystallization (ethanol/water).
- QC : LC-MS (ESI+) to confirm m/z = 219.1 [M+H] .
Q. What are the limitations of chromatographic methods for quantifying this compound?
- HPLC Optimization :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/0.1% HPO (55:45), flow rate 1.0 mL/min.
- Retention time: ~6.2 min (UV detection at 254 nm).
- Pitfalls : Co-elution with degradation products (e.g., hydrolyzed cyano to carboxylic acid); confirm via HRMS .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| LogP (Predicted) | 1.8 ± 0.3 | |
| pKa (Hydroxy group) | 9.2–9.8 | |
| Melting Point | 178–182°C (decomposes) | |
| TPSA (Topological) | 65.7 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
